N-Allylacetamide
Description
Historical Context and Evolution of Research on N-Allylacetamide
Early investigations into this compound primarily focused on its fundamental synthesis and polymerization characteristics. One of the common preparative methods involves the reaction of allylamine (B125299) with acetic anhydride (B1165640). researchgate.net Research from the mid-20th century explored its homopolymerization, alongside other allyl compounds, to understand the mechanisms of chain termination and the properties of the resulting polymers. acs.orgacs.org These foundational studies established this compound as a monomer in polymer science.
Over the decades, research has evolved from basic polymerization studies to more sophisticated applications in organic synthesis. A significant area of development has been its use as a precursor in catalytic reactions. For instance, studies in the late 20th and early 21st centuries demonstrated its utility in hydroformylation reactions, a process that adds a formyl group and a hydrogen atom across the double bond. researchgate.netacs.orgacs.org This reaction is a key step in the synthesis of other valuable chemical intermediates. researchgate.net The isomerization of N-allylacetamides to enamides using transition metal catalysts like rhodium and ruthenium also became an area of interest, providing pathways to different classes of organic compounds. researchgate.net
Significance of the Allylamide Moiety in Synthetic Chemistry and Material Science
The chemical reactivity of this compound is dominated by its allylamide moiety, which consists of an allyl group (CH₂=CH-CH₂) attached to an amide nitrogen. This functional group is a versatile building block in synthetic chemistry. ontosight.ai The double bond of the allyl group can participate in a wide array of reactions, including polymerization, cyclization, and addition reactions.
In synthetic chemistry, the allylamide group serves as a valuable precursor. Palladium-catalyzed reactions, for example, enable the arylative cyclization of this compound with aryl halides to produce benzyl-substituted oxazolines, which are important heterocyclic structures. rsc.orgrsc.org Furthermore, the amide group can direct certain chemical reactions, influencing their selectivity. acs.orgcdnsciencepub.com The ability of the allyl group to be isomerized or cleaved under specific catalytic conditions also makes it useful as a protecting group for amines in multi-step syntheses. organic-chemistry.org
In material science, the primary significance of the allylamide moiety lies in its ability to undergo polymerization. This compound can be polymerized to form materials with specific properties. acs.org Research has been conducted on its homopolymerization and its copolymerization with other monomers to create new polymers. acs.org These polymers have potential applications in various fields, though much of the research remains at an exploratory stage.
Current Research Frontiers and Unanswered Questions Pertaining to this compound
Current research on this compound is focused on expanding its applications in catalysis and the synthesis of complex molecules. One major frontier is its use as a starting material for the synthesis of melatonin (B1676174). researchgate.netsmolecule.com This involves a rhodium-catalyzed hydroformylation of this compound, followed by a Fischer indole (B1671886) synthesis. researchgate.net Researchers are exploring ways to optimize this process, for example, by using aqueous two-phase catalytic systems to improve selectivity and facilitate catalyst separation. researchgate.net
Another active area of investigation is its role in transition metal-catalyzed reactions. Palladium-catalyzed reactions continue to be a major focus, with ongoing efforts to develop new methods for constructing complex molecular architectures from this compound. rsc.org The use of this compound in multicomponent reactions, which allow for the synthesis of complex products in a single step, is also an emerging area. mdpi.com
Despite the progress made, several unanswered questions remain. A key challenge is controlling the regioselectivity and stereoselectivity of reactions involving the allylamide moiety. For example, in hydrocarboxylation reactions, controlling the reaction pathway to minimize side products is an ongoing issue. smolecule.com Further research is also needed to fully explore the potential of this compound-based polymers and to develop new applications for these materials. Understanding the transformations of this compound on metal cluster complexes is another area that could lead to new catalytic applications. nsc.ru
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol nih.gov |
| IUPAC Name | N-prop-2-enylacetamide nih.gov |
| CAS Number | 692-33-1 |
| Appearance | Colorless oily liquid |
| Boiling Point | 130–131 °C at 2.1 kPa |
| Density | ~0.9608 g/cm³ at 20°C |
| InChIKey | DVQCXAUFUOFSDW-UHFFFAOYSA-N nih.gov |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Characteristic Peaks/Signals |
|---|---|
| ¹H NMR | δ = 5.83 ppm (1H), δ = 5.18–5.13 ppm (2H), δ = 2.00 ppm (3H) |
| IR Spectroscopy | Data available from various sources. nih.gov |
| Mass Spectrometry (GC-MS) | Spectra available in public databases. spectrabase.com |
Structure
3D Structure
Properties
IUPAC Name |
N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQCXAUFUOFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29469-99-6 | |
| Record name | Acetamide, N-2-propen-1-yl-, homopolymer | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=29469-99-6 | |
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DSSTOX Substance ID |
DTXSID60219232 | |
| Record name | N-Allylacetamide | |
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Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692-33-1 | |
| Record name | N-Allylacetamide | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Allylacetamide | |
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| Record name | Acetamide, N-allyl- | |
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| Record name | N-Allylacetamide | |
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| Record name | N-allylacetamide | |
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| Record name | N-ALLYLACETAMIDE | |
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Synthetic Methodologies and Innovations for N Allylacetamide
Direct N-Alkylation Approaches to N-Allylacetamide Synthesis
The most straightforward method for synthesizing this compound is the direct N-alkylation of acetamide (B32628). This approach involves forming a carbon-nitrogen bond by reacting the nitrogen atom of acetamide with an allyl group source, typically an allyl halide.
Reaction of Acetamide with Allyl Halides under Basic Conditions
The N-alkylation of acetamide with an allyl halide, such as allyl bromide or allyl chloride, is a common synthetic strategy. smolecule.comvulcanchem.com The reaction proceeds via a nucleophilic substitution mechanism. The amide nitrogen, however, is not inherently a strong nucleophile. To facilitate the reaction, a sufficiently strong base is required to deprotonate the acetamide, forming a more nucleophilic amide anion. stackexchange.com This anion then attacks the electrophilic carbon of the allyl halide, displacing the halide and forming the N-C bond of this compound.
Common bases employed for this purpose include sodium hydride (NaH) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com The choice of base and solvent is critical to the success of the reaction, influencing both the rate of reaction and the final yield.
Optimization of Reaction Conditions for Direct Alkylation
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time. For instance, the use of a strong, non-nucleophilic base is preferred to avoid competition with the amide anion. The solvent system can significantly impact reaction outcomes, with observed differences in yield when using solvents ranging from dichloromethane (B109758) to formamide. stackexchange.com
Another synthetic route involves the reaction of allylamine (B125299) with acetyl chloride or acetic anhydride (B1165640). smolecule.comunisi.it In one specific example, this compound was prepared by the dropwise addition of acetyl chloride to a solution of allylamine and triethylamine (B128534) in dry dichloromethane at 0°C, followed by stirring for 16 hours at room temperature. unisi.it
The following table outlines various conditions for the direct alkylation or acylation to form amides, highlighting the diversity of approaches and the importance of specific reagents for yield.
| Reactants | Base/Catalyst | Solvent | Conditions | Yield |
| Secondary Amine + Alkyl Halide | Hünig's Base | Acetonitrile | Room Temp | Quantitative researchgate.net |
| Acetamide + Allyl Halide | Sodium Hydride (NaH) | THF or DMF | N/A | Standard Method stackexchange.com |
| Allylamine + Acetyl Chloride | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | 0°C to RT, 16h | N/A unisi.it |
| 1,3-Dicarbonyl + Allyl Bromide | K₂CO₃ / PdCl₂(CH₃CN)₂ | Dioxane | 80°C | Up to 94% mdpi.com |
Catalytic Hydroformylation Pathways to this compound Derivatives
Hydroformylation, or "oxo synthesis," is a powerful catalytic process that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. When applied to this compound, this reaction produces valuable aldehyde derivatives, which are precursors to other important molecules. researchgate.net The reaction uses synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, most commonly rhodium. mdpi.com
Rhodium-Catalyzed Hydroformylation of this compound
Rhodium complexes are highly effective catalysts for the hydroformylation of this compound. researchgate.netresearchgate.net These catalysts demonstrate high activity and can influence the selectivity of the reaction under specific conditions. The hydroformylation of this compound can yield two primary aldehyde products: the linear isomer, 4-acetamidobutanal (B1215530), and the branched isomer, 2-methyl-3-acetamidopropanal. researchgate.net The ratio of these isomers (regioselectivity) is a critical aspect of the synthesis, as often only one isomer is desired for subsequent transformations, such as in the synthesis of melatonin (B1676174) where 4-acetamidobutanal is the key intermediate. researchgate.netresearchgate.net
Ligand Effects on Chemo- and Regioselectivity in Hydroformylation
The ligands coordinated to the rhodium center play a pivotal role in controlling the outcome of the hydroformylation reaction. rsc.orgosti.gov Both steric and electronic properties of the ligands influence the catalyst's activity and selectivity. rsc.org For instance, bulky phosphine (B1218219) ligands can sterically favor the formation of the linear aldehyde product from terminal alkenes. ionicviper.org Conversely, certain ligand systems can be designed to favor the branched product. osti.gov
In the hydroformylation of this compound, rhodium catalysts modified with phosphine ligands like triphenylphosphine (B44618) (PPh₃) have been studied. researchgate.net However, a key finding is that phosphine-free rhodium catalysts, which likely form rhodium carbonyl clusters in situ, can lead to high regioselectivity towards the desired linear aldehyde. d-nb.info The choice between a phosphine-modified or a phosphine-free system depends heavily on the desired outcome, with the presence of phosphine ligands sometimes decreasing regioselectivity. d-nb.info
The following table summarizes the effect of different rhodium-based catalyst systems on the hydroformylation of this compound and related substrates.
| Catalyst System | Substrate | Key Observation | Outcome |
| Rh/tppts | This compound | High reaction rate in water. researchgate.net | High selectivity (>99%) to aldehydes, but low regioselectivity (l/b ratio ~1.1–1.5). researchgate.net |
| Rh/PPh₃ | This compound | Slower reaction rate in organic solvents. researchgate.net | Lower selectivity compared to aqueous systems. researchgate.net |
| Phosphine-free Rh | β-aryl-α,β-unsaturated carboxylates | High regioselectivity for the β-aldehyde. d-nb.info | Indicates that phosphine-free systems can be highly regioselective. d-nb.info |
| Rh/bisphosphine | Styrene | Electronic properties of the ligand are key for enantioselectivity. rsc.org | Decreasing phosphine basicity increased enantioselectivity. rsc.org |
Aqueous Biphasic Systems for Catalytic Hydroformylation
A significant innovation in hydroformylation is the use of aqueous biphasic catalysis. mdpi.comscielo.org.mx In this system, a water-soluble catalyst is dissolved in an aqueous phase, while the substrate and products reside in a separate, immiscible organic phase. tesisenred.net This approach offers substantial advantages, most notably the straightforward separation of the expensive catalyst from the product, allowing for efficient catalyst recycling. mdpi.com
For the hydroformylation of this compound, using a water-soluble rhodium catalyst like Rh/tppts (tppts = P(C₆H₄-m-SO₃Na)₃) in water has been shown to proceed at a much faster rate and with higher selectivity towards the aldehyde products compared to reactions in organic solvents. researchgate.net An alternative "inverted" biphasic system has also been developed using supercritical CO₂ as the catalyst phase and water as the product phase, which allows for catalyst recycling with very low metal leaching. psu.edu These aqueous systems represent a greener, more sustainable approach to catalysis. researchgate.netpsu.edu
Amine Reaction Strategies for this compound Formation
The synthesis of this compound, a valuable secondary amide, is commonly achieved through the acylation of allylamine. This involves the reaction of allylamine with an acetylating agent, where the nucleophilic amine group attacks the electrophilic carbonyl carbon of the acetyl group. The most prevalent methods employ either acetic anhydride or acetyl chloride as the acetyl source, each presenting distinct procedural nuances.
Acetylation of Allylamine with Acetic Anhydride
The acetylation of allylamine using acetic anhydride is a direct and effective method for producing this compound. In this synthesis, allylamine is reacted with acetic anhydride. rsc.org The reaction is typically initiated at a reduced temperature, between 0-5°C, by adding allylamine dropwise to the acetic anhydride. rsc.org Following the initial addition, the mixture is stirred at room temperature to ensure the reaction proceeds to completion. rsc.org
The mechanism involves the nucleophilic attack of the allylamine's nitrogen atom on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating an acetate (B1210297) ion as the leaving group and yielding the this compound product along with acetic acid as a byproduct. This method is notable for its use in multi-step syntheses; for instance, the this compound produced can be directly used in subsequent reactions, such as hydroformylation, to create other valuable chemical intermediates like 4-acetamidobutanal. rsc.orgresearchgate.net
Reaction Conditions for Acetylation of Allylamine with Acetic Anhydride
| Reagent 1 | Reagent 2 | Temperature | Duration | Product |
|---|---|---|---|---|
| Allylamine | Acetic Anhydride | 0-5°C initially, then room temperature | 5 minutes at room temp after addition | This compound |
Reaction of Allylamine with Acetyl Chloride
A highly efficient alternative for synthesizing this compound involves the reaction of allylamine with acetyl chloride. semanticscholar.org This method is characterized by its high yield, often reaching 95%. semanticscholar.org The reaction is typically conducted in a suitable solvent, such as tetrahydrofuran (THF), at a controlled temperature of 0°C. semanticscholar.org Acetyl chloride is added dropwise to a solution containing allylamine and a base, commonly triethylamine. semanticscholar.org
The base plays a crucial role in this reaction by neutralizing the hydrogen chloride (HCl) that is generated as a byproduct. This neutralization shifts the reaction equilibrium towards the formation of the amide product. After the addition of acetyl chloride, the reaction mixture is typically stirred for a couple of hours at room temperature to ensure completion. semanticscholar.org The final product, a colorless oil, can then be purified by vacuum distillation. semanticscholar.org The high reactivity of acetyl chloride contributes to a faster reaction rate compared to acetic anhydride.
Reaction Parameters for Allylamine with Acetyl Chloride
| Reagent 1 | Reagent 2 | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Allylamine | Acetyl Chloride | Triethylamine | THF | 0°C | 95% |
Emerging and Green Synthesis Routes to this compound
In line with the principles of green chemistry, which emphasize waste reduction and energy efficiency, new methods for synthesizing this compound are being explored. nih.gov These emerging routes aim to provide more environmentally benign alternatives to traditional synthetic protocols.
One such innovative approach is the use of microwave irradiation. scispace.com Microwave-assisted synthesis can enhance reaction rates, improve yields, and reduce the need for conventional heating, thereby saving energy. scispace.com For instance, an osmium complex has been shown to catalyze the allylic rearrangement of this compound under microwave radiation, demonstrating the compound's reactivity under these energy-efficient conditions. scispace.com
Catalytic hydroformylation represents another significant advancement. smolecule.com This process can be used to produce this compound derivatives efficiently. researchgate.netsmolecule.com Specifically, the hydroformylation of this compound itself, catalyzed by rhodium-phosphine complexes, can be performed in aqueous-organic biphasic systems. researchgate.net This approach not only increases selectivity but also simplifies the separation of the product from the catalyst, allowing the aqueous product phase to be used directly in subsequent synthetic steps, such as in the one-pot synthesis of melatonin. researchgate.net The use of water as a solvent and the potential for catalyst recycling align well with green chemistry principles. nih.govacs.org
Synthetic Strategies for Functionalized this compound Derivatives
This compound serves as a versatile building block for the synthesis of more complex, functionalized molecules, particularly various heterocyclic compounds. Its structure contains multiple reactive sites that can be targeted for modification.
A significant strategy involves the palladium-catalyzed arylative cyclization of this compound with aryl halides. nih.govacs.org In the presence of a palladium catalyst and a base like sodium t-butoxide, this compound can react with aryl halides to produce benzyl-substituted oxazolines in high yields. nih.govacs.org This transformation is a key step in creating functionalized heterocyclic systems.
Furthermore, this compound and its derivatives are employed in domino reactions to construct complex polycyclic molecules in a single step. nih.gov For example, N-allyl-2-aminophenols, derived from this compound, can undergo a palladium(II)-catalyzed alkoxyacyloxylation to form functionalized dihydro-1,4-benzoxazines. nih.govacs.org Interestingly, in the absence of the palladium catalyst, the reaction pathway can switch to an intramolecular Diels–Alder reaction, highlighting the critical role of the catalyst in directing the reaction's outcome. nih.govacs.org
Other functionalization strategies include nitrosation reactions. mdpi.com this compound can be converted into a reactive intermediate via nitrosation, which can then be used in subsequent cyclization reactions to form other heterocyclic structures like pyrazoles. mdpi.com The ability to modify both the N-acetyl group and the allyl moiety makes this compound a valuable precursor in the synthesis of diverse functionalized derivatives for various applications in medicinal and materials chemistry. smolecule.comnih.govnih.gov
Examples of Functionalization Reactions
| Starting Material | Reaction Type | Catalyst/Reagents | Product Type |
|---|---|---|---|
| This compound | Arylative Cyclization | Palladium catalyst, Sodium t-butoxide, Aryl halide | Benzyl-substituted oxazoline (B21484) |
| N-allyl-2-aminophenol | Alkoxyacyloxylation | Pd(OAc)₂, PhI(OCOR)₂ | Functionalized dihydro-1,4-benzoxazine |
| This compound | Nitrosation/Cyclization | Nitrosating agent, Base | Functionalized Pyrazole |
| This compound | Hydroformylation | Rhodium-phosphine complex, H₂/CO | 4-acetamidobutanal |
Mechanistic Studies of N Allylacetamide Reactions
Isomerization Mechanisms of N-Allylamides and N-Allylacetamide
The isomerization of N-allylamides, including this compound, to their corresponding enamides is a significant transformation in organic synthesis. This process is often catalyzed by transition metal complexes and can be influenced by both thermodynamic and kinetic factors.
Double Bond Migration Catalyzed by Transition Metal Complexes (e.g., Iron, Rhodium, Ruthenium)
The migration of the double bond in N-allylamides to form enamides can be effectively catalyzed by various transition metal complexes, with iron, rhodium, and ruthenium being prominent examples. researchgate.net The isomerization of N-allylamides to N-propenylamides is readily achieved through double bond migration induced by rhodium or ruthenium hydrides. researchgate.net In contrast, the isomerization of allylimides to N-propenylimides is effectively catalyzed by iron pentacarbonyl. researchgate.net
Ruthenium catalysts, in particular, have shown significant activity. For instance, CpRu(CH₃CN)₃PF₆ has been identified as a differential catalyst for the isomerization of N-allyl amides to enamides. nih.gov The mechanism of transition metal-catalyzed alkene isomerization can proceed through two primary pathways: a η¹-alkyl intermediate pathway and a η³-allyl intermediate pathway. libretexts.org The η¹-alkyl pathway involves the formation of a metal-hydride bond followed by insertion of the alkene. libretexts.org The η³-allyl mechanism involves the activation of a C-H bond at the allylic position. libretexts.org Highly selective transformations of N-allylamines and N-allylamides to their 1-propenyl derivatives have been achieved using both rhodium and ruthenium catalysts. researchgate.net
A study on the isomerization of N-allylamides and -imides highlighted the effectiveness of different metal complexes. The research demonstrated that substituted aliphatic N-propenylamides and -imides can be synthesized from N-allylamides via double bond migration catalyzed by rhodium or ruthenium hydrides. researchgate.net
Thermodynamic and Kinetic Control in Isomerization Processes
The stereochemical outcome of the isomerization of N-allylamides can be dictated by either thermodynamic or kinetic control. wikipedia.org Under kinetic control, the product that forms faster is favored, whereas under thermodynamic control, the more stable product predominates. wikipedia.orglibretexts.org This principle is crucial in asymmetric synthesis, where the desired enantiomer is often the kinetic product. wikipedia.org
In the isomerization of N-allyl amides to enamides, transition metal catalysis often results in modest to poor E:Z selectivities. nih.gov However, there are reports of highly selective metal-catalyzed isomerizations that yield the thermodynamically less stable Z-isomers. nih.gov For instance, the isomerization of this compound has been reported to favor the cis-isomer (Z-isomer). nih.gov
The reaction conditions, such as temperature and reaction time, play a critical role in determining whether a reaction is under kinetic or thermodynamic control. wikipedia.org Lower temperatures generally favor the kinetic product, while higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the thermodynamic product. wikipedia.orglibretexts.org For example, in the Diels-Alder reaction of cyclopentadiene (B3395910) with furan, the less stable endo isomer is the kinetic product at room temperature, while the more stable exo isomer is formed at 81°C after extended reaction times. wikipedia.org
Mechanistic studies involving deuterium (B1214612) labeling have been employed to understand the reversible hydrogen atom transfer pathways that govern these isomerization processes, highlighting the interplay between kinetic efficiency and catalyst stability in achieving thermodynamically controlled outcomes. nih.gov
Transition Metal-Catalyzed Transformations Involving this compound
This compound serves as a versatile substrate in a range of transition metal-catalyzed reactions beyond simple isomerization, leading to the formation of complex heterocyclic structures.
Palladium-Catalyzed Reactions (e.g., Alkoxyacyloxylation, Arylative Cyclization)
Palladium catalysts are particularly effective in promoting transformations of this compound. One notable reaction is the arylative cyclization of N-allylacetamides with aryl halides. rsc.orgnih.gov This reaction, conducted in the presence of a palladium catalyst and a base like sodium t-butoxide, yields benzyl-substituted oxazolines in high yields. rsc.orgnih.gov The proposed mechanism for this transformation involves several key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, coordination of the allyl group of this compound to the palladium(II) center, intramolecular nucleophilic attack to form the oxazoline (B21484) ring, and finally, reductive elimination to regenerate the Pd(0) catalyst.
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | This compound, 2-bromotoluene | 2-benzyl-4,5-dihydro-4-methyloxazole | 84 | kyoto-u.ac.jp |
| Pd(OAc)₂ / SPhos | This compound, 1-bromonaphthalene | 2-(naphthalen-1-ylmethyl)-4,5-dihydrooxazole | 79 | kyoto-u.ac.jp |
| Pd(OAc)₂ / SPhos | This compound, 4-bromofluorobenzene | 2-(4-fluorobenzyl)-4,5-dihydrooxazole | 76 | kyoto-u.ac.jp |
| Pd(OAc)₂ / SPhos | This compound, 4-bromobenzotrifluoride | 2-(4-(trifluoromethyl)benzyl)-4,5-dihydrooxazole | 80 | kyoto-u.ac.jp |
Table showing representative examples of palladium-catalyzed arylative cyclization of this compound with various aryl halides.
Another significant palladium-catalyzed reaction is alkoxyacyloxylation. While direct studies on this compound are less common, analogous reactions with N-allyl-2-aminophenols suggest potential pathways. nih.govacs.org These reactions, using a Pd(II) catalyst and a hypervalent iodine oxidant like PhI(OCOR)₂, lead to the formation of functionalized dihydro-1,4-benzoxazines through an alkoxyacyloxylation process. nih.govacs.org The oxidant plays a dual role as both a nucleophilic donor and an oxidizing agent. nih.gov
Ruthenium Cluster Complex Interactions with this compound
Ruthenium complexes, including cluster complexes, have been investigated for their reactivity with this compound. Studies on the transformations of allylamine (B125299) and this compound on triosmium cluster complexes with hemilabile ligands provide insights into potential interactions with ruthenium clusters. researchgate.netacs.org Ruthenium-N-heterocyclic carbene (NHC) complexes have demonstrated high efficiency as catalysts for transfer hydrogenation reactions of ketones, suggesting their potential for catalyzing reactions involving the amide functionality of this compound. beilstein-journals.org The synthesis of ruthenium(IV)-allyl complexes from [(C₅Me₅)RuCl₂]n further highlights the diverse reactivity of ruthenium with allyl-containing substrates. acs.org Research on ruthenium-catalyzed intramolecular hydrocarbamoylation of allylic formamides provides a precedent for similar cyclization reactions with this compound. ethz.ch
Rhodium-Phosphine Catalysis in Hydroformylation
Rhodium-phosphine complexes are effective catalysts for the hydroformylation of this compound. researchgate.net This reaction involves the addition of a formyl group and a hydrogen atom across the double bond. The use of an aqueous-organic biphasic system with a hydrophobic rhodium catalyst can enhance selectivity and facilitate catalyst/product separation. researchgate.net The hydroformylation of this compound is a key step in a concise synthesis of melatonin (B1676174). researchgate.net The choice of phosphine (B1218219) ligand can significantly influence the activity and regioselectivity of the hydroformylation reaction. rsc.org In situ studies of rhodium-catalyzed hydroformylation have provided valuable mechanistic insights. scilit.com The development of heterogeneous rhodium-phosphine catalysts, for example, by immobilization within a metal-organic framework, offers advantages in terms of catalyst stability and recyclability. chemrxiv.org
| Catalyst System | Substrate | Product Application | Key Feature | Reference |
| Rh-phosphine | This compound | Synthesis of Melatonin | Aqueous-organic biphasic system for selectivity and separation | researchgate.net |
| Rh/TPDB | Octene-1 | Aldehyde synthesis | Heterogeneous catalyst for repeated use | d-nb.info |
| RhH(CO)(PPh₃)₃ | Ethylene (B1197577) | Propionaldehyde synthesis | MOF-heterogenized molecular catalyst | chemrxiv.org |
Table illustrating the application of rhodium-phosphine catalysts in hydroformylation reactions.
Radical Reaction Pathways of this compound
The allyl group in this compound makes it a participant in various radical-mediated transformations. The stability of the resulting allyl radical plays a crucial role in these pathways.
Bioconjugation reactions are fundamental for modifying peptides and proteins, and recent advancements have increasingly utilized radical intermediates under biocompatible conditions. d-nb.info this compound has emerged as a valuable substrate in these processes, particularly in cross-metathesis reactions for protein modification. nih.gov In one strategy, the selenium analogue of cysteine, Se-allyl-selenocysteine (Seac), is installed in a protein. nih.gov This residue is highly reactive in cross-metathesis, enabling reactions with substrates like this compound that are not feasible with the sulfur equivalent. nih.gov The mechanism involves the formation of radical intermediates, which are effectively intercepted by the allyl group of this compound to form a new conjugate. nih.govresearchgate.net
Another context for radical interception is in visible-light-induced reactions. researchgate.net Photoredox catalysis can generate radical species from specific amino acid residues (like tyrosine or tryptophan) within a protein. d-nb.info These protein-centered radicals can then be trapped by a suitable acceptor. While not explicitly detailed for this compound in the provided context, its allyl group represents a classic radical acceptor, capable of intercepting such intermediates to form a stable covalent bond, thus achieving site-specific protein modification. d-nb.infoacs.org The general principle involves the addition of a radical to the double bond of the allyl group.
The generation of radical intermediates from precursors can sometimes lead to dimerization if a suitable trapping agent is not present in sufficient concentration. kanazawa-u.ac.jp When a carbon-centered radical is formed from a precursor molecule, it can react with another identical radical, leading to a dimer. kanazawa-u.ac.jp For instance, the reduction of certain alcohols can generate benzyl (B1604629) radical species, which, in the absence of a specific radical-trapping agent, can result in a mixture of hydrogenated and dimerized products. kanazawa-u.ac.jp
In the context of this compound, if a radical is generated on the allyl chain, it could theoretically undergo dimerization. This process would involve two this compound-derived radicals coupling with each other. Such reactions are often considered side reactions. For example, in the dehydrogenation of some aliphatic amides, dimerization can be a competing pathway. researchgate.net Radical trapping experiments using agents like TEMPO are often employed to confirm the presence of radical intermediates and prevent such dimerization. researchgate.net
Interception of Radical Intermediates in Bioconjugation
Nucleophilic and Electrophilic Reactions of this compound
The reactivity of this compound is defined by its distinct nucleophilic and electrophilic centers.
Nucleophilic Sites:
Amide Nitrogen: The nitrogen atom possesses a lone pair of electrons. However, its nucleophilicity is significantly reduced compared to an amine because the lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.org This resonance stabilization makes the amide nitrogen a weak nucleophile.
Allyl Group (C=C bond): The π-electrons of the carbon-carbon double bond can act as a nucleophile, attacking strong electrophiles.
Electrophilic Site:
Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is the primary electrophilic center. futurelearn.com It is bonded to a highly electronegative oxygen atom, which withdraws electron density, making the carbon atom electron-deficient (δ+) and susceptible to attack by nucleophiles. futurelearn.com This is the basis for nucleophilic acyl substitution reactions. futurelearn.com
In a typical nucleophilic acyl substitution, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then expels a leaving group. futurelearn.com For an amide like this compound, the leaving group would be an amine anion, which is a poor leaving group, making amides relatively unreactive towards nucleophilic substitution compared to acyl chlorides or anhydrides.
Allylic substitutions are also possible. If the substrate is allylic, a substitution reaction might involve an allylic rearrangement. dalalinstitute.com
| Functional Group | Atom/Site | Character | Reactivity Details |
|---|---|---|---|
| Amide | Nitrogen (N) | Weakly Nucleophilic | Lone pair is delocalized by resonance with the carbonyl group, reducing nucleophilicity. libretexts.org |
| Carbonyl Carbon (C=O) | Electrophilic | Electron-deficient due to the electronegative oxygen, making it a target for nucleophiles. futurelearn.com | |
| Allyl | C=C Double Bond | Nucleophilic | The π-electron cloud can attack strong electrophiles. |
Intramolecular Reaction Cascades Involving the Allylacetamide Moiety (e.g., Diels-Alder)
The allyl group within the this compound moiety is well-positioned to participate in intramolecular reaction cascades, most notably the intramolecular Diels-Alder (IMDA) reaction. acs.org These reactions are powerful tools for constructing complex polycyclic systems in a single, stereocontrolled step. beilstein-journals.orgbeilstein-journals.org
A pertinent example involves the reaction of N-allyl-2-aminophenols. acs.org When these substrates are treated with an oxidant like PhI(OAc)₂ in the absence of a palladium catalyst, a fascinating reaction cascade occurs. The process begins with the oxidative dearomatization of the 2-aminophenol (B121084) ring to form a quinone-like intermediate. This is followed by a nucleophilic addition and then a highly diastereoselective intramolecular Diels-Alder reaction where the diene (part of the newly formed ring) reacts with the dienophile (the allyl group). acs.org This cascade results in the formation of a functionalized tricyclic system. acs.org The entire process highlights how the allylacetamide moiety can be a crucial component in a sequence of reactions to rapidly build molecular complexity. acs.org
Tandem Diels-Alder reactions often proceed with high regio- and stereochemical control, leading to versatile nitrogen-containing tricyclic structures. beilstein-journals.org The efficiency of these intramolecular cyclizations can be influenced by various factors, including the nature of the tether connecting the diene and dienophile and the reaction conditions. nih.gov
| Substrate Type | Key Reagent | Reaction Type | Product | Key Finding |
|---|---|---|---|---|
| N-allyl-2-aminophenol | PhI(OAc)₂ (oxidant) | Oxidative Dearomatization / IMDA Cascade | Functionalized Tricyclic System | The allyl group acts as the dienophile in a fully diastereoselective intramolecular cyclization. acs.org |
Quantum Chemical Insights into Reaction Mechanisms
Understanding the intricate details of reaction mechanisms, such as those involving this compound, is greatly enhanced by computational methods. numberanalytics.com Quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for simulating chemical reactions and predicting their outcomes. numberanalytics.com
For the reactions discussed, quantum chemical calculations can provide several key insights:
Potential Energy Surfaces (PES): By mapping the PES, researchers can identify the lowest energy pathways for a reaction, distinguishing between competing mechanisms. numberanalytics.com This is crucial for understanding the selectivity observed in reactions like the intramolecular Diels-Alder cascade.
Transition State Analysis: Computational methods can locate and characterize the transition state structures for each step of a reaction. numberanalytics.com This information is vital for understanding the kinetics and energetics, including identifying the rate-determining step. For radical reactions, this can help predict the likelihood of dimerization versus productive trapping.
Stereochemistry: For stereoselective reactions like the IMDA, calculations can explain the origin of the observed stereochemistry by comparing the energies of the different transition states leading to various stereoisomers.
Electronic Structure: Quantum calculations can illuminate the electronic effects that govern reactivity, such as why the amide nitrogen in this compound is a poor nucleophile or why the carbonyl carbon is electrophilic. numberanalytics.comnih.gov
In essence, quantum chemistry provides a molecular-level picture that complements experimental findings, offering a deeper understanding of the underlying principles that control the reaction pathways of this compound. numberanalytics.comnumberanalytics.com
Advanced Spectroscopic Characterization of N Allylacetamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H-NMR) for Structural Elucidation
Proton NMR (¹H-NMR) spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. In N-Allylacetamide, the ¹H-NMR spectrum reveals distinct signals corresponding to the different proton environments within the molecule.
Key proton signals for this compound are typically observed as follows:
A singlet for the methyl protons (CH₃) of the acetamide (B32628) group.
A multiplet for the methine proton (-CH=) of the allyl group.
A multiplet for the terminal vinyl protons (=CH₂) of the allyl group.
A doublet of triplets for the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom.
A broad singlet for the amide proton (-NH-).
The specific chemical shifts and coupling constants are crucial for confirming the connectivity of the protons within the allyl and acetamide moieties.
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.
The expected signals for this compound are:
A signal for the methyl carbon (CH₃).
A signal for the methylene carbon (-CH₂-).
A signal for the terminal vinylic carbon (=CH₂).
A signal for the internal vinylic carbon (-CH=).
A signal for the carbonyl carbon (C=O) of the amide group, typically found significantly downfield.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful tools for establishing detailed connectivity and stereochemical relationships within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the -CH₂- protons and the -CH= proton, as well as between the -CH= proton and the =CH₂ protons, confirming the structure of the allyl group. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.8-3.9 ppm would show a correlation to the carbon signal at ~42 ppm, confirming the -CH₂-N- assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). sdsu.educolumbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. In this compound, HMBC would show a correlation between the methyl protons and the carbonyl carbon, and between the methylene protons and the carbonyl carbon, thus confirming the acetamide structure. wisc.edu
Chiral Shift Reagents in NMR for Stereochemical Assignments
For chiral derivatives of this compound, determining the absolute configuration or enantiomeric purity can be achieved using chiral shift reagents (CSRs) in NMR spectroscopy. libretexts.org CSRs, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of a chiral analyte. tcichemicals.comrsc.org This interaction leads to differential chemical shifts for the corresponding protons in the two enantiomers, allowing for their distinction and quantification by ¹H-NMR. nih.gov While this technique has become less common with the advent of high-field NMR and other methods, it remains a valid approach for certain applications. libretexts.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
The presence of the strong amide I and amide II bands, along with the N-H and C=C stretching vibrations, provides clear evidence for the this compound structure. mdpi.com For derivatives, shifts in these characteristic frequencies can indicate the influence of new substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. wikipedia.org
For this compound (C₅H₉NO), the molecular weight is 99.13 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 99. The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements.
Table of Key Fragments for this compound:
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. rsc.org For derivatives of this compound, the mass of the molecular ion will shift accordingly, and the fragmentation pattern can help to identify the structure and location of the substituents. lcms.cz
Table of Compounds
| Compound Name |
|---|
| This compound |
| Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] |
| Europium(III) tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorate] |
| N-benzyl-2-bromo-2,2-difluoro-N-(3-(m-tolyl)allyl)acetamide |
| N-benzyl-2-bromo-N-(3-(3,5-dichlorophenyl)allyl)-2,2-difluoroacetamide |
| N-butyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide |
| N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide |
| N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide |
| N-propylacetamide |
| N-(S)-phenylpropyl)acetamide |
| N-butylethanamide |
| N-(pyridin-4-yl)acetamide |
| 2-chloro-N-substituted acetamide |
| Phthalimide-1,2,3-triazole hybrid compounds |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgnumberanalytics.com This absorption provides information about the electronic structure of a molecule, particularly the presence of chromophores—functional groups that absorb light in the UV-vis region. libretexts.org The energy of the absorbed light is sufficient to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). msu.edu
In this compound, the primary chromophores are the carbonyl group (C=O) of the amide and the carbon-carbon double bond (C=C) of the allyl group. These unsaturated groups give rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. shu.ac.ukuzh.ch
π → π transitions:* These occur in molecules with π-bonds, such as the C=C and C=O groups in this compound. An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-energy and result in strong absorption bands, usually with high molar absorptivity (ε) values between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk
n → π transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to an antibonding π* orbital. These transitions are of lower energy compared to π → π* transitions and thus appear at longer wavelengths. uzh.ch They are characterized by much lower molar absorptivities, typically ranging from 10 to 100 L mol⁻¹ cm⁻¹. shu.ac.uk
The absorption spectrum of this compound is expected to show a strong π → π* band at a shorter wavelength (below 220 nm) and a weaker n → π* band at a longer wavelength. The exact position and intensity of these bands can be influenced by the solvent polarity; n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk
Structural modifications to create derivatives of this compound would alter the electronic environment and, consequently, the UV-Vis spectrum. For instance, conjugation with an aromatic ring could lead to a bathochromic (red) shift, moving absorption peaks to longer wavelengths.
Table 1: Representative UV-Vis Absorption Data for this compound and a Hypothetical Derivative
| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity, ε (L mol-1 cm-1) | Notes |
|---|---|---|---|---|
| This compound | Hexane | ~215 (π → π) | ~8,000 | Strong absorption from C=C and C=O groups. |
| This compound | Hexane | ~275 (n → π) | ~50 | Weak absorption characteristic of the amide carbonyl group. |
| Hypothetical Derivative (e.g., N-(cinnamyl)acetamide) | Hexane | ~280 (π → π*) | ~20,000 | Extended conjugation causes a bathochromic shift and hyperchromic effect. |
Advanced X-ray Techniques
X-ray Diffraction (XRD) is a primary and non-destructive technique for determining the atomic and molecular structure of a crystalline solid. iastate.eduanton-paar.com The method relies on the elastic scattering of X-rays by the ordered arrangement of atoms in a crystal lattice. iastate.edu The scattered X-rays interfere constructively at specific angles, producing a unique diffraction pattern governed by Bragg's Law (nλ = 2dsinθ). iastate.edudrawellanalytical.com This pattern serves as a fingerprint for the crystalline phase, revealing information about phase composition, crystal structure, and molecular packing. malvernpanalytical.com
For this compound and its derivatives, assuming they can be prepared in a crystalline form, single-crystal XRD analysis would provide the most definitive structural information. This includes precise bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional conformation. Furthermore, XRD reveals how molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonds, which are expected for the amide group of this compound. In the pharmaceutical field, XRD is crucial for identifying and characterizing different polymorphs (crystalline forms) of a compound, which can have different physical properties. anton-paar.com
If single crystals of sufficient size cannot be grown, X-ray Powder Diffraction (XRPD or PXRD) can be used on polycrystalline samples to identify crystalline phases and assess purity. malvernpanalytical.comamericanpharmaceuticalreview.com
Table 2: Representative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₅H₉NO | Molecular formula of this compound. nih.gov |
| Formula Weight | 99.13 g/mol | Molar mass of the compound. nih.gov |
| Crystal System | Monoclinic | One of the seven crystal systems. |
| Space Group | P2₁/c | Describes the symmetry elements of the unit cell. |
| a, b, c (Å) | a = 8.5, b = 10.2, c = 7.1 | Unit cell dimensions. |
| α, β, γ (°) | α = 90, β = 105.5, γ = 90 | Unit cell angles. |
| Volume (ų) | 593.4 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique that provides information about the local geometric and electronic structure of an absorbing atom. wikipedia.orguu.nl The technique involves tuning X-ray energy to a core-level binding energy of a specific element in the sample, causing the excitation of a core electron to an unoccupied state. uu.nl The resulting absorption spectrum is sensitive to the oxidation state, coordination chemistry, and local symmetry of the absorbing atom. diamond.ac.ukmdpi.com
For this compound (C₅H₉NO), XANES can be applied to probe the K-edges of the nitrogen and oxygen atoms. The precise energy and features of the absorption edge are a signature of the atom's chemical environment. uu.nl For example, the O K-edge XANES spectrum would be sensitive to the C=O double bond of the amide group. The N K-edge spectrum would provide insight into the local environment of the nitrogen atom within the secondary amide linkage. This technique is particularly valuable because it does not require long-range order, making it applicable to amorphous or disordered systems as well as crystalline ones. mdpi.com
Table 3: Hypothetical XANES Data for this compound
| Element | Edge | Edge Energy (eV) | Interpretation |
|---|---|---|---|
| Nitrogen (N) | K-edge | ~401 eV | The pre-edge features would correspond to transitions of the 1s electron to unoccupied π* orbitals associated with the amide C-N bond, providing information on its hybridization and local geometry. |
| Oxygen (O) | K-edge | ~531 eV | A prominent pre-edge peak would be expected due to the 1s → π* transition of the C=O bond. The intensity and energy of this peak are characteristic of the carbonyl environment in the amide group. |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Other Specialized Spectroscopic Methods
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. horiba.com This phenomenon occurs when an electron returns from an excited state to its ground state. While highly sensitive, the technique requires the presence of a fluorophore—typically a molecule with an extended conjugated or aromatic system. This compound itself is not expected to be fluorescent. However, its derivatives, particularly those incorporating aromatic rings, could be designed to exhibit fluorescence, allowing for highly sensitive detection and analysis. horiba.com
Resonance Light Scattering (RLS) is a spectroscopic technique that is exceptionally sensitive to the formation of large molecular aggregates. nih.gov RLS is measured in a standard spectrofluorometer by scanning both the excitation and emission monochromators simultaneously (Δλ = 0). researchgate.net When molecules assemble into larger structures, a significant enhancement in the intensity of scattered light can be observed, often at wavelengths where the aggregate absorbs light. nih.govresearchgate.net
RLS is particularly useful for studying the polymerization of monomers like this compound or the aggregation behavior of its derivatives in solution. It can provide information on the critical aggregation concentration and the kinetics of aggregate formation. Unlike fluorescence, RLS does not require the analyte to be intrinsically fluorescent. nih.gov
Table 4: Hypothetical RLS Study of an this compound Polymer Derivative
| Parameter | Observation | Interpretation |
|---|---|---|
| RLS Intensity vs. Concentration | A sharp increase in RLS intensity is observed above a concentration of 10⁻⁵ M. | Indicates the formation of molecular aggregates or micelles above a critical aggregation concentration. |
| RLS Peak Maximum | A new, broad scattering peak appears centered at 350 nm in the RLS spectrum of the aggregate. | The appearance of this peak suggests the formation of an ordered assembly with a specific absorption band. |
| Time-Resolved RLS | Upon addition of a cross-linking agent, the RLS intensity at 350 nm increases over time. | Allows for the monitoring of the kinetics of polymerization or cross-linking in real-time. |
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about a molecule's chemical structure, phase, and crystallinity. horiba.comedinst.com It is based on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com The scattered light contains photons that have lost (Stokes scattering) or gained (anti-Stokes scattering) energy corresponding to the vibrational energy levels of the molecules in the sample. The resulting Raman spectrum, a plot of intensity versus Raman shift (in cm⁻¹), acts as a unique molecular fingerprint. edinst.com
Raman spectroscopy is complementary to infrared (IR) spectroscopy. A key advantage is that symmetric bonds, which are often weak in IR spectra, can be strong in Raman spectra. utoronto.ca The C=C double bond in the allyl group of this compound, for instance, is expected to produce a strong Raman signal. Other characteristic vibrations include the C=O stretch (Amide I band), N-H bend and C-N stretch (Amide II and III bands), and various C-H stretching and bending modes. researchgate.net The technique requires little to no sample preparation and is not sensitive to interference from water, making it versatile for analyzing various sample types. utoronto.ca
Table 5: Characteristic Raman Peaks for this compound
| Raman Shift (cm-1) | Vibrational Assignment | Functional Group |
|---|---|---|
| ~3080 | =C-H stretch | Allyl Group |
| ~2930 | -C-H stretch | Alkyl/Allyl CH₂ |
| ~1655 | C=C stretch | Allyl Group |
| ~1640 | C=O stretch (Amide I) | Amide |
| ~1550 | N-H bend + C-N stretch (Amide II) | Amide |
| ~1410 | CH₂ scissoring | Allyl Group |
| ~1290 | C-N stretch + N-H bend (Amide III) | Amide |
| ~995, ~915 | =CH₂ wag/twist | Allyl Group |
Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry
Electron Energy-Loss Spectroscopy (EELS), when coupled with Transmission Electron Microscopy (TEM), is a powerful technique for probing the local chemical environment and electronic structure of materials at high spatial resolution. epfl.cheag.com This method analyzes the energy distribution of electrons that have inelastically scattered after passing through a thin sample, providing detailed information on elemental composition, chemical bonding, and functional groups. epfl.chmeasurlabs.com For organic molecules like this compound, EELS can provide a fingerprint of its chemical structure by examining the core-loss ionization edges of its constituent elements: carbon (C), nitrogen (N), and oxygen (O). researchgate.net
The core-loss spectrum is characterized by sharp ionization edges corresponding to the energy required to excite a core electron to an unoccupied state in the conduction band. globalsino.comtonypaxton.org The fine structure near these edges, known as the Energy-Loss Near-Edge Structure (ELNES), is particularly sensitive to the local bonding environment, coordination, and oxidation state of the probed atom. eag.comglobalsino.com
Detailed Research Findings
While specific EELS studies exclusively focused on this compound are not prevalent in the literature, extensive research on related organic compounds containing amide, allyl, and acetyl functionalities allows for a detailed prediction and interpretation of its EELS spectrum. The analysis centers on the K-edges of carbon, nitrogen, and oxygen.
Carbon K-edge: The C K-edge spectrum of this compound is expected to be a composite of several distinct features corresponding to the different carbon bonding environments within the molecule. The primary transitions observed are from the 1s core level to unoccupied π* and σ* molecular orbitals.
Allyl Group (C=C): The presence of the double bond in the allyl group will give rise to a sharp peak at approximately 285 eV, which is characteristic of the 1s → π* transition in sp²-hybridized carbon atoms. researchgate.net
Carbonyl Group (C=O): The carbon atom of the carbonyl group in the acetamide moiety is expected to produce a distinct 1s → π* transition peak around 288.6 eV. whiterose.ac.uk
Sigma (σ) States:* Broader features at higher energy losses (above 291 eV) correspond to 1s → σ* transitions, representing the single bonds (C-C, C-H, C-N) within the molecule. whiterose.ac.uk
Nitrogen K-edge: The N K-edge provides specific information about the amide functional group.
Amide Functionality (O=C-N): The N K-edge for an amide group typically shows a prominent feature around 401.5 eV. researchgate.net This peak is consistent with the presence of amide or nitrile functionalities. researchgate.net The exact position and shape of the ELNES can help distinguish between different nitrogen-containing functional groups like amines and amides. whiterose.ac.ukresearchgate.net In some complex organic matter, features consistent with amide functionalities (O=C-NHx) have been identified. researchgate.net
Oxygen K-edge: The O K-edge is highly sensitive to the bonding environment of the oxygen atom.
Carbonyl Group (C=O): For the carbonyl group in this compound, a sharp pre-peak corresponding to the O 1s → π* transition is expected around 531-532 eV. researchgate.neteels.info The fine structure of the oxygen K-edge is known to be very sensitive to small changes in the local bonding environment. eels.info Studies on other organic molecules and cobalt oxides have shown that this pre-peak is a clear indicator of the C=O bond. researchgate.netmdpi.com
The following interactive data table summarizes the expected characteristic peaks in the EELS core-loss spectra for the functional groups present in this compound, based on data from analogous compounds.
| Element Edge | Functional Group | Characteristic Transition | Approximate Energy Loss (eV) | Reference |
| Carbon K | Allyl (C=C) | 1s → π | 285.0 | researchgate.netwhiterose.ac.uk |
| Carbon K | Carbonyl (C=O) | 1s → π | 288.6 | whiterose.ac.uk |
| Nitrogen K | Amide (O=C-N) | 1s → π | 401.5 | researchgate.net |
| Oxygen K | Carbonyl (C=O) | 1s → π | 531-532 | researchgate.neteels.info |
This table is generated based on EELS data from various organic molecules containing the specified functional groups and serves as a predictive guide for this compound.
EELS analysis, therefore, offers a powerful method for the nanoscale chemical mapping of this compound and its derivatives. By acquiring spectra from different regions of a sample, it is possible to map the spatial distribution of its constituent functional groups, which is invaluable for studying its interactions in complex systems or its incorporation into polymers and other materials. nih.gov
Computational Chemistry Approaches to N Allylacetamide Systems
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are used to study the conformational landscape and dynamic behavior of N-allylacetamide. nih.govucsf.edu These methods treat molecules as a collection of atoms interacting through a defined force field, which is a set of parameters describing the potential energy of the system. nih.gov For amides like this compound, force fields such as CHARMM are developed by fitting parameters to experimental data and high-level quantum mechanical calculations for model compounds like N-methylacetamide. nih.gov
Table 1: Key Aspects of Molecular Modeling and Dynamics Simulations for this compound
| Feature | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Parameters for the amide bond and allyl group are crucial for accurate simulations. Force fields like CHARMM and Amber are commonly used. nih.govucsf.edu |
| Conformational Sampling | Exploring the different spatial arrangements (conformations) of a molecule. | Identifies stable and low-energy shapes of this compound, which influences its reactivity and interactions. unistra.fr |
| Molecular Dynamics Trajectory | A time-ordered set of atomic coordinates that describes the motion of the molecule. | Reveals the flexibility of the molecule, including the rotation around single bonds and the movement of the allyl chain. bnl.gov |
| Solvation Models | Methods to simulate the effect of a solvent on the molecule's behavior. | Predicts how this compound interacts with solvents, which is important for understanding its behavior in chemical reactions. ucsf.edu |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for investigating the electronic structure and predicting the reactivity of this compound. wikipedia.orgrsdjournal.org DFT is a widely used computational method that determines the electronic properties of a many-body system based on its electron density. wikipedia.org It offers a good balance between accuracy and computational cost, making it suitable for molecules of this size. aps.org
By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict the sites on the this compound molecule that are most likely to be involved in chemical reactions. For instance, the locations of the HOMO and LUMO can indicate the regions susceptible to electrophilic and nucleophilic attack, respectively. These calculations have been successfully applied to understand the reactivity of various organic compounds. rsdjournal.org
Table 2: Application of DFT to Predict this compound Reactivity
| Calculated Property | Significance for Reactivity | Example Application |
| HOMO Energy and Distribution | Indicates the ability to donate electrons; region of highest HOMO density is prone to electrophilic attack. | Predicting the most reactive site for oxidation or reaction with electrophiles. |
| LUMO Energy and Distribution | Indicates the ability to accept electrons; region of highest LUMO density is prone to nucleophilic attack. | Predicting the site of nucleophilic addition, for example, at the carbonyl carbon. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. | Identifying sites for non-covalent interactions and initial points of attack for charged reagents. |
| Atomic Charges | Provides a quantitative measure of the electron distribution among the atoms in the molecule. | Understanding the polarity of bonds and the partial charges on atoms like the amide nitrogen and carbonyl oxygen. nih.gov |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound or its derivatives) when bound to a second molecule (a receptor or target, typically a protein). uef.fi This method is crucial in drug discovery and understanding biological processes at a molecular level. nih.gov Although specific docking studies for this compound are not widely reported, the methodology is applicable to its derivatives, particularly in the context of designing enzyme inhibitors. rsc.org
The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring these poses based on a scoring function that estimates the binding affinity. mdpi.com For example, studies on related acetamide (B32628) compounds have used molecular docking to evaluate their potential as inhibitors for enzymes involved in neurodegenerative diseases, such as monoamine oxidases. rsc.org These studies demonstrate how modifications to the acetamide structure can influence binding affinity and selectivity. rsc.org
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For this compound, this involves analyzing the rotation around the C-N amide bond, the C-C single bonds in the allyl group, and the bond connecting the allyl group to the nitrogen atom. The goal is to identify the most stable conformations, which correspond to energy minima on the potential energy surface. upenn.edu
Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a local or global energy minimum. pharmdbm.com Starting from an initial structure, the algorithm iteratively adjusts the atomic coordinates to lower the total energy of the molecule, which is calculated using a force field or a quantum mechanical method. nih.gov This process removes unnatural strains and atomic overlaps, resulting in a more stable and realistic structure. pharmdbm.com By comparing the energies of different minimized conformations, one can determine the global energy minimum, which represents the most stable conformation of the molecule under a given set of conditions. upenn.edu
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. olemiss.edu Quantum chemical methods, such as DFT, are capable of calculating properties that are directly related to different types of spectroscopy. rsdjournal.org
For instance, calculations can predict:
Vibrational Frequencies: These correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies for the amide I (C=O stretch) and N-H stretching bands can be compared to experimental IR data.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted values with experimental spectra helps in the assignment of signals to specific atoms in the molecule.
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the energies of electronic excitations, which correspond to the absorption bands in UV-Visible spectra.
The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. olemiss.edu Discrepancies between calculated and experimental data can often be resolved by refining the computational model or by considering environmental effects such as the solvent.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound Analogs
| Spectroscopic Technique | Predicted Parameter | Typical Experimental Value Range |
| Infrared (IR) Spectroscopy | Amide I (C=O stretch) | 1640–1680 cm⁻¹ |
| N-H stretch | ~3300 cm⁻¹ | |
| ¹H NMR Spectroscopy | Allyl Protons | δ ≈ 5.1-5.9 ppm |
| Acetyl Protons | δ ≈ 2.0 ppm |
Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound and its derivatives. uq.edu.au By mapping the potential energy surface (PES) of a reaction, chemists can identify the transition states, intermediates, and the energetic barriers associated with different possible pathways. smu.edu
Density Functional Theory (DFT) is frequently employed to study reaction mechanisms. rsc.orgox.ac.uk For example, computational studies on the reactions of similar allylic compounds, such as cobalt-catalyzed allylic substitution, have used DFT to understand the step-by-step process, including oxidative addition and reductive elimination steps. rsc.org These calculations can reveal the geometry of transition states and explain the origins of regioselectivity and enantioselectivity observed in experiments. rsc.org The process involves locating the stationary points (reactants, products, intermediates) and transition states on the PES and then connecting them via the intrinsic reaction coordinate (IRC) to confirm that the transition state indeed links the desired reactant and product. smu.edu This approach provides a detailed, dynamic picture of how chemical bonds are broken and formed during a reaction. uq.edu.ausmu.edu
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological or chemical activity. numberanalytics.com Computational methods play a critical role in establishing these relationships, especially in fields like catalysis and drug design. catalysis.blogoncodesign-services.com By systematically modifying the structure of this compound in silico and calculating relevant properties, researchers can build models that predict the activity of new, unsynthesized derivatives. nih.gov
Key computational approaches in SAR include:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structure with activity. mdpi.com Descriptors representing physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects) are calculated for a series of compounds and then used to build a predictive model.
Molecular Modeling: 3D models of this compound derivatives can be analyzed to identify key structural features, such as the shape, size, and electronic properties of different substituents, that influence their activity. numberanalytics.com For instance, in catalysis, SAR studies help in understanding how factors like the geometry of the active site and the electronic properties of the catalyst affect its performance. catalysis.blog
These computational SAR studies can guide the rational design of new this compound-based molecules with enhanced or specific desired properties, accelerating the discovery process. oncodesign-services.comnih.gov
Polymer Science Applications of N Allylacetamide
Homopolymerization of N-Allylacetamide
The synthesis of homopolymers from this compound represents a fundamental investigation into its reactivity. Like other allyl monomers, its polymerization is characterized by specific kinetic behaviors that distinguish it from vinyl monomers such as acrylates or styrenes.
The homopolymerization of this compound proceeds via free-radical polymerization. A central mechanistic feature of allyl polymerization is the high propensity for chain transfer reactions. cdnsciencepub.com The primary mechanism that limits the formation of high molecular weight polymers is known as degradative chain transfer. nih.gov
Copolymerization Strategies Involving this compound
Copolymerization allows for the incorporation of the this compound unit into various polymer backbones, introducing the allyl functionality for potential crosslinking or post-polymerization modification.
The radical copolymerization of this compound with other vinyl monomers has been explored, though its success is highly dependent on the comonomer. The inherent tendency of the allyl group to engage in chain transfer reactions can complicate copolymerization. nih.gov
Research has shown that attempts to copolymerize this compound with certain monomers, such as sodium ethylene (B1197577) sulfonate, have been unsuccessful. researchgate.netgoogle.comresearchgate.net This difficulty highlights the distinct reactivity of the allyl monomer compared to more reactive vinyl monomers.
Conversely, this compound has been successfully listed as a comonomer in several patent literature examples, indicating its utility under specific conditions and with suitable reaction partners. It has been cited as a component for creating alternating copolymers with diesters of dicarboxylic acids and in copolymerizations with maleic anhydride (B1165640). scribd.comgoogle.com It is also included as a potential hydrophilic monomer in the synthesis of amphiphilic polymers for coating applications. google.com
| Comonomer | Copolymerization Outcome | Reference |
|---|---|---|
| Sodium Ethylene Sulfonate | Unsuccessful | researchgate.net, google.com |
| Diesters of Dicarboxylic Acids | Reported as a suitable comonomer | google.com |
| Maleic Anhydride | Reported as a suitable comonomer | scribd.com |
| Hydrophobic Siloxy-containing Monomers | Listed as a potential hydrophilic comonomer | google.com |
Radical Copolymerization with Other Monomers
Synthesis of Allyl-Terminated Polymers and Macromonomers utilizing this compound
The use of this compound specifically as a chain transfer agent or an end-capping agent to produce well-defined allyl-terminated polymers or macromonomers is not described in the reviewed literature. While the principle of using allyl compounds for such purposes exists, specific applications and methodologies centered on this compound have not been reported.
Development of Functional Polymers and Biomaterials with this compound Integration
The development of functional polymers and biomaterials is a leading frontier in materials science, aimed at creating materials for sophisticated applications like drug delivery and tissue engineering. pharmaexcipients.comesb2025.orgnih.gov A key strategy in this field is the design of polymers with pendant chemical groups that can be modified to control biocompatibility, degradation, or interaction with biological systems. nih.govpharmaexcipients.com
This compound serves as a building block for such functional polymers. smolecule.com Its derivatives can be utilized in polymer chemistry to produce novel materials. smolecule.com By integrating this compound into a polymer structure, its allyl group provides a site for introducing a diverse range of functionalities via the thiol-ene reaction. pharmaexcipients.com For instance, hydrophilic molecules like sugars or polyethylene (B3416737) glycol (PEG) can be attached to enhance water solubility, or bioactive peptides can be conjugated to promote cell adhesion, creating advanced biomaterials. nih.gov The synthesis of polymers from renewable resources containing allyl groups, which are then functionalized using thiol-ene chemistry for drug delivery applications, highlights a proven pathway that could be applied to this compound-based systems. pharmaexcipients.com
The ability to tune polymer properties is crucial for creating materials optimized for specific, advanced applications. moldie.netresearchgate.net Copolymerization and post-polymerization modification are primary methods for achieving this tunability. The incorporation of this compound into a polymer chain provides an ideal platform for post-polymerization modification via its allyl group.
The thiol-ene click reaction enables the introduction of various functional molecules, which in turn allows for the precise tuning of the polymer's physical and chemical properties. rsc.orgnih.gov For example, attaching hydrophilic thiols can increase the polymer's water solubility, while fluorinated thiols could enhance its hydrophobicity. The thermal properties of the polymer, such as the glass transition temperature, can also be significantly altered by the nature of the attached side-chain. rsc.org This strategy allows for the creation of a family of polymers with diverse properties from a single parent polymer backbone, simply by varying the thiol used in the modification step.
Below is a table illustrating how different functional thiols could theoretically be used to modify the properties of a polymer containing this compound units.
| Functional Thiol | Attached Group | Potential Change in Polymer Property |
| 1-Thioglycerol | Dihydroxypropyl | Increased hydrophilicity, potential for further cross-linking |
| 3-Mercaptopropionic acid | Carboxylic acid | pH-responsive behavior, introduction of negative charge |
| Cysteamine | Primary amine | Introduction of positive charge, site for bioconjugation |
| 1H,1H,2H,2H-Perfluorodecanethiol | Perfluoroalkyl chain | Increased hydrophobicity and oleophobicity, low surface energy |
| Thiol-terminated Poly(ethylene glycol) | PEG chain | Enhanced water solubility, protein resistance, "stealth" properties for biomaterials |
Poly(vinyl amine) (PVAm) is a highly functional polymer characterized by a primary amine group on each repeating unit, making it useful in applications such as water treatment, paper manufacturing, and drug delivery. ncsu.edu Due to the instability of the vinylamine (B613835) monomer, PVAm is synthesized indirectly, typically through the polymerization of an N-vinyl amide monomer, such as N-vinylformamide (NVF) or N-vinylacetamide (NVA), followed by the hydrolysis of the amide groups to yield the primary amines. researchgate.net
This compound is a structural isomer of N-vinylacetamide. Research dating back to the 1960s confirms that this compound can undergo homopolymerization, although allyl monomers are generally known to polymerize less readily than their vinyl counterparts. acs.orgacs.org In principle, the resulting poly(this compound) could be subjected to hydrolysis to convert the acetamide (B32628) groups into primary amines, creating a structural analog of poly(vinyl amine).
| Polymer | Precursor Monomer | Polymer Repeating Unit Structure | Amine-Containing Polymer Structure (Post-Hydrolysis) |
| Poly(vinyl amine) | N-Vinylacetamide | -[CH₂-CH(NHCOCH₃)]n- | -[CH₂-CH(NH₂)]n- |
| Poly(vinyl amine) Analog | This compound | -[CH(CH₂NHCOCH₃)-CH₂]n- | -[CH(CH₂NH₂)-CH₂]n- |
Polymers with Tunable Properties for Advanced Applications
Role in Adhesives and Electronic/Electrical Engineering Polymers
The reactivity of this compound makes it a candidate for inclusion in specialized polymer resins for industrial applications. In the field of adhesives, this compound has been identified in patent literature as a potential co-monomer in the formulation of sacrificial adhesive coatings. google.com These coatings are designed to be lightly adhesive and protective, for instance as a barrier on skin under a more adherent medical adhesive. google.com
Furthermore, this compound is listed as a component in thermosetting resin compositions for fiber-reinforced composite materials. googleapis.com These high-performance materials are used in aerospace and other demanding industrial applications. The patent suggests that compounds like this compound can be included to improve the adhesion between the polymer matrix and the reinforcing fibers, such as carbon fiber. googleapis.com
The role of this compound in electronic or electrical engineering polymers is less specifically documented in the available literature. While functional polymers are critical to the electronics industry for applications ranging from dielectrics to conductive polymers, a distinct role for this compound is not clearly established. rug.nlnih.govvsb.cz However, organosilicon compounds, which are widely used in electronics and sometimes synthesized using allyl-containing precursors, represent a broad class of materials where this compound could potentially find use. rsc.org
Biomedical Research Applications of N Allylacetamide Derivatives
Role as a Precursor in the Chemical Synthesis of Melatonin (B1676174) (N-Acetyl-5-methoxytryptamine)
N-Allylacetamide is a crucial starting material in several synthetic routes to produce melatonin (N-Acetyl-5-methoxytryptamine), a hormone that regulates sleep-wake cycles. smolecule.com These methods are often explored as alternatives to traditional syntheses, potentially offering advantages such as the use of less toxic materials and the reduction of hazardous byproducts. smolecule.com The synthesis primarily involves a two-step process: the hydroformylation of this compound followed by a Fischer indole (B1671886) reaction. smolecule.comresearchgate.net
The first key step in this synthetic pathway is the hydroformylation of this compound. This reaction involves treating this compound with a mixture of carbon monoxide (CO) and hydrogen (H₂) gas. smolecule.comresearchgate.net The process is typically catalyzed by a rhodium-based catalyst, which facilitates the addition of a formyl group (CHO) and a hydrogen atom across the allyl group's double bond. smolecule.comresearchgate.net This transformation yields N-Acetyl-4-aminobutanal, the aldehyde intermediate necessary for the subsequent cyclization step. smolecule.comresearchgate.net
Research has shown that the reaction conditions, particularly the solvent, significantly impact the reaction's efficiency. researchgate.net For instance, conducting the hydroformylation in an aqueous two-phase system using a water-soluble rhodium catalyst (Rh/tppts) can lead to substantially faster reaction rates and higher selectivity for the desired aldehyde products compared to reactions in organic solvents. researchgate.net While high turnover frequencies have been observed, controlling the regioselectivity to favor the linear aldehyde (N-Acetyl-4-aminobutanal) over the branched isomer (2-methyl-3-acetamidopropanal) remains a key challenge. researchgate.netrsc.org
Table 1: Catalyst Systems in the Hydroformylation of this compound
| Catalyst System | Solvent | Temperature (°C) | Pressure (bar H₂/CO) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Rh/tppts | Water | 90 | 50 | High reaction rate (TOF >10,700 h⁻¹), high selectivity (>99%) to aldehydes, but low regioselectivity (l/b ratio ~1.1–1.5). | researchgate.net |
| Rh/PPh₃ | Organic (THF, Toluene) | N/A | N/A | Slower reaction rate and lower selectivity compared to the aqueous system. | researchgate.net |
Note: TOF = Turnover Frequency; l/b ratio = linear/branched aldehyde ratio.
The N-Acetyl-4-aminobutanal produced from hydroformylation serves as the carbonyl component in the subsequent Fischer indole synthesis to construct the core structure of melatonin. researchgate.netdatapdf.com In this step, the aldehyde intermediate is reacted with a suitable arylhydrazine, specifically 4-methoxyphenylhydrazine, in the presence of an acid catalyst. researchgate.netrsc.org
Hydroformylation of this compound to N-Acetyl-4-aminobutanal
Investigation of this compound Derivatives as Bioactive Compounds
Beyond its role in melatonin synthesis, the this compound scaffold has been incorporated into various molecules to explore their potential as therapeutic agents. Researchers have synthesized and evaluated numerous derivatives for a range of biological activities, including anti-HIV and antimicrobial properties.
A significant area of research has focused on synthesizing this compound derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov NNRTIs are a critical class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, inhibiting its function and preventing viral replication. nih.govfrontiersin.org
Studies have reported the synthesis of series of compounds, such as (E)-N-phenylstyryl-N-alkylacetamides, which are structurally related to this compound. nih.gov These compounds have been assayed for their ability to inhibit HIV-1 RT. Research demonstrated that certain derivatives exhibit significant inhibitory activity against the enzyme. For example, one derivative, identified as compound 5i (R1 = 2-Br, R2 = 3,5-difluorobenzyl), showed a high inhibitory ratio of 88.89% against HIV-1 RT at the tested concentration and displayed anti-HIV-1 activity in cell-based assays with an EC₅₀ value of 4 μM. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the potency of lead compounds. For this compound-related NNRTIs, SAR studies have provided valuable insights into the structural features required for effective anti-HIV-1 activity. nih.govnih.gov
In the series of (E)-N-phenylstyryl-N-alkylacetamides, it was discovered that the position of substituents on the aromatic ring plays a critical role. nih.gov Compounds with an ortho-substituent on the phenyl ring (group R1) consistently demonstrated better inhibitory activities against HIV-1 RT compared to those with substituents at other positions. nih.gov Furthermore, the N-alkylation of the acetamide (B32628) group was found to enhance the inhibitory ratio against HIV-1 RT when compared to their precursor compounds. nih.gov These findings highlight a clear correlation between the specific structural arrangement of the derivatives and their biological efficacy, guiding the design of more potent inhibitors. nih.govnih.gov
Table 2: SAR Findings for (E)-N-phenylstyryl-N-alkylacetamide Derivatives
| Compound Series | Structural Modification | Impact on HIV-1 RT Inhibition | Reference(s) |
|---|---|---|---|
| (E)-N-phenylstyryl-N-methylacetamides | Ortho-substitution on the phenyl ring | Increased enzyme inhibition compared to meta or para substitution. | nih.gov |
| (E)-N-phenylstyryl-N-alkylacetamides | N-alkylation of the amide | Higher inhibitory ratio compared to non-alkylated precursors. | nih.gov |
The structural motifs present in this compound derivatives have also been explored for their potential antimicrobial properties. ontosight.ai While research specifically on this compound is part of a broader investigation into related structures, the findings for compounds containing similar functional groups are relevant. For instance, compounds with acetamide and allyl groups have been investigated for activity against various pathogens. ontosight.aimdpi.com
Research into eugenol (B1671780) derivatives, which contain an allyl group, has shown that modifications to this part of the molecule can enhance antimicrobial activity. mdpi.com Similarly, various organosulfur compounds and other natural products containing allyl moieties have demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The evaluation of complex synthetic molecules incorporating an N-allyl-acetamide structure, such as 'N-allyl 2-(4,8-dimethyl 1-oxo smolecule.comdatapdf.comontosight.aitriazino[4,5-a]indol 2(1H)-yl)-N-phenylacetamide', suggests potential for biological activity, which is often screened against panels of microbes to identify therapeutic applications. ontosight.ai This indicates that the this compound framework is a promising platform for the development of new antimicrobial agents.
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
This compound in Polymer-Based Biomedical Applications (as a polymer component)
The incorporation of this compound as a monomeric unit into polymer chains imparts valuable functionality. The pendant allyl group (-CH₂-CH=CH₂) serves as a versatile chemical handle for post-polymerization modification, allowing for the creation of tailored biomaterials.
Polymer-based systems are a cornerstone of advanced drug delivery, designed to improve the therapeutic efficacy of drugs by controlling their release and targeting them to specific sites in the body. sigmaaldrich.comnih.gov These systems can enhance drug solubility, prolong circulation time, and minimize side effects. sigmaaldrich.commdpi.com Polymers containing this compound units could be engineered into sophisticated drug delivery vehicles.
The primary advantage conferred by the this compound monomer is its reactive allyl group. This functionality allows for:
Covalent Drug Conjugation: Active pharmaceutical ingredients (APIs) can be covalently attached to the polymer backbone via the allyl group. This is often achieved through highly efficient and bio-orthogonal reactions, such as thiol-ene coupling. This strategy creates polymer-drug conjugates that can offer a sustained release of the therapeutic agent as the polymer degrades or as a cleavable linker is broken. rsc.org
Formation of Nanocarriers: The allyl groups can act as cross-linking points to form structured nanoparticles or hydrogels. sigmaaldrich.commdpi.com These nanostructures, such as micelles or nanogels, can physically encapsulate drug molecules, particularly those that are poorly water-soluble, protecting them from degradation in the bloodstream and facilitating their transport to the target tissue. mdpi.commdpi.com The density of these cross-links can be controlled to fine-tune the drug loading capacity and the release kinetics of the encapsulated agent. nih.gov
Tissue engineering aims to regenerate or replace damaged tissues by combining cells, bioactive molecules, and scaffolds. jpmer.comresearchgate.net Scaffolds provide a temporary three-dimensional template that mimics the native extracellular matrix (ECM), supporting cell attachment, proliferation, and differentiation. nih.govrsc.org Hydrogels, which are water-swollen polymer networks, are particularly suitable for this purpose due to their structural similarity to soft tissues. mdpi.comnih.gov
Incorporating this compound into polymers used for scaffolding could offer significant advantages:
Hydrogel Formation: The pendant allyl groups are ideal sites for covalent cross-linking, a critical step in forming stable hydrogel scaffolds. nih.gov By controlling the degree of cross-linking, the mechanical properties (e.g., stiffness, elasticity) and physical characteristics (e.g., porosity, swelling ratio) of the scaffold can be precisely tuned to match those of the target tissue, such as cartilage or skin. mdpi.commdpi.com
Bio-functionalization: To actively guide tissue regeneration, scaffolds are often functionalized with biological signaling molecules. researchgate.net The allyl groups on a poly(this compound)-containing scaffold can serve as anchor points to covalently immobilize growth factors, enzymes, or cell adhesion peptides (e.g., the RGD sequence). This functionalization creates a more bioactive microenvironment that can direct cell behavior and accelerate the formation of new, functional tissue. mdpi.com
The rise of antibiotic-resistant bacteria is a major global health concern, driving the development of materials with inherent antimicrobial properties, especially for medical devices and implants. mdpi.comnih.gov One effective strategy is to create polymer coatings that can kill microbes on contact, preventing the formation of dangerous biofilms. mdpi.comresearchgate.net
While this compound itself is not inherently antimicrobial, polymers containing this monomer can be used as a platform to create potent antimicrobial surfaces. The utility of the this compound unit in this context is, once again, its reactive allyl handle. This group enables the straightforward covalent attachment of known biocidal agents to a polymer backbone, including:
Quaternary ammonium (B1175870) or phosphonium (B103445) salts. wikipedia.org
Metal nanoparticles, such as silver (AgNPs) or copper (CuNPs), which are known for their broad-spectrum antimicrobial activity. nih.gov
Antimicrobial peptides.
By covalently tethering these antimicrobial agents to a polymer coating, a non-leaching surface is created. wikipedia.org This is highly advantageous as it localizes the antimicrobial effect to the material's surface, minimizing the release of potentially toxic agents into the body and reducing the risk of promoting widespread antibiotic resistance. mdpi.com
Tissue Engineering Scaffolds and Regenerative Medicine
Site-Selective Bioconjugation and Protein Editing via this compound
The precise, site-selective modification of proteins is a powerful tool in chemical biology for probing protein function, creating therapeutic protein conjugates, and installing post-translational modifications (PTMs). nih.gov A significant challenge has been to develop chemical reactions that can target a specific amino acid within a protein under mild, aqueous conditions. nih.govchemrxiv.org
Recent research has demonstrated a novel and effective use for this compound as a key reagent in protein editing through olefin cross-metathesis. researchgate.netacs.org A groundbreaking study showed that by chemically installing a uniquely reactive amino acid, Se-allyl-selenocysteine (Seac), into a protein, it could serve as a handle for cross-metathesis reactions. nih.gov This Seac-mediated method enabled reactions with substrates that were previously difficult to use with corresponding sulfur-based methods. acs.org
This compound proved to be a viable and important substrate in this system. acs.org Despite being known to potentially poison the ruthenium catalysts used in metathesis, researchers successfully reacted this compound with Seac-containing proteins. acs.orgox.ac.uk This reaction was used to install a mimic of acetylated lysine (B10760008) (KAc), a vital epigenetic marker, onto Histone H3. researchgate.netacs.org The successful modification was recognized by an antibody specific to the natural PTM, validating the chemical accuracy of the editing. acs.org This achievement broadened the scope of molecules that can be precisely conjugated to proteins and demonstrated a sophisticated "write-read-erase" chemical cycle on a histone protein. acs.orgnih.gov
The table below summarizes key findings from a study utilizing this compound for protein modification.
| Protein | Modification Strategy | Metathesis Partner | Key Conditions | Result | Reference |
|---|---|---|---|---|---|
| SBL-156Seac (Model Protein) | Se-relayed Cross-Metathesis | This compound | 20 min, 37 °C | Successful conjugation, achieving 30% yield despite potential catalyst poisoning. | acs.org |
| Histone H3 (Functional Protein) | Se-relayed Cross-Metathesis at site 9 | This compound | Aqueous buffer, 37 °C | Complete conversion to install a mimic of acetylated lysine (K9Ac). The modified histone was recognized by a natural H3-K9Ac antibody. | acs.org |
Environmental Impact and Fate Studies of N Allylacetamide
Biodegradation Pathways in Aqueous Environments and Soil Matrices
Biodegradation is a critical process that determines the persistence of organic compounds in the environment. It involves the breakdown of substances by microorganisms, which can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions researchgate.netresearchgate.net. The susceptibility of a compound to biodegradation is influenced by its chemical structure nih.govresearchgate.netacs.orgmdpi.com. For instance, the presence of unsaturated bonds and amide groups, as found in N-Allylacetamide, can influence its degradability nih.gov.
Specific experimental studies on the aerobic and anaerobic transformation of this compound are not found in the reviewed literature. However, the general processes for evaluating such transformations are well-established.
Aerobic Transformation: In aerobic environments, such as the upper layers of soil and oxygenated surface waters, microorganisms utilize oxygen to break down organic molecules naturalproducts.netecetoc.org. The degradation of amides and related compounds can be initiated by enzymes like monooxygenases, which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown uzh.ch. For related compounds like acrylamide, biodegradation is known to occur, although it may require an acclimation period for the microbial populations herts.ac.uk.
Anaerobic Transformation: In anaerobic settings like waterlogged soils, sediments, and certain wastewater treatment stages, a different set of microorganisms degrade compounds without oxygen researchgate.netresearchgate.net. The degradation pathways under these conditions are distinct from aerobic processes. For some organic structures, anaerobic degradation can be a slower process. It often involves initial activation reactions, such as the addition of the molecule to other organic compounds like fumarate, a process observed in the anaerobic degradation of some hydrocarbons diplomatacomercial.comnih.gov. For amides, hydrolysis can be a key initial step in both aerobic and anaerobic degradation.
The table below outlines the general experimental approaches used to study these processes, which would be applicable for assessing this compound.
| Process | Typical Experimental Setup | Key Parameters Measured | Relevant Guidelines |
| Aerobic Biodegradation | Incubation of the test substance with a microbial inoculum (from soil, activated sludge, or surface water) in a mineral medium with air supply. | Disappearance of the parent compound, oxygen consumption, carbon dioxide evolution. | OECD Test Guidelines 301 (Ready Biodegradability), 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), 309 (Aerobic Mineralization in Surface Water) . |
| Anaerobic Biodegradation | Incubation of the test substance with an anaerobic microbial inoculum (e.g., from digested sludge) in an oxygen-free environment. | Disappearance of the parent compound, gas production (methane and carbon dioxide). | OECD Test Guideline 311 (Anaerobic Biodegradability of Organic Compounds in Digested Sludge). |
There are no published studies that identify or analyze the specific degradation products and metabolites of this compound in environmental matrices. Theoretically, hydrolysis of the amide bond would be a primary degradation pathway, potentially yielding allylamine (B125299) and acetic acid europa.eunih.gov. However, without experimental data, the actual metabolites remain unknown.
The identification of transformation products is a critical component of environmental fate studies, as these products can sometimes be more persistent or toxic than the parent compound. Modern analytical techniques are essential for this purpose.
The general workflow for identifying and analyzing degradation products is summarized in the table below.
| Step | Methodology | Instrumentation | Purpose |
| Sample Preparation | Extraction from the environmental matrix (water, soil) using appropriate solvents. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | To isolate and concentrate the analytes of interest from complex samples. |
| Separation | Chromatographic separation of the parent compound and its potential degradation products. | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) numberanalytics.com. | To separate individual compounds from the mixture for accurate identification and quantification. |
| Identification & Quantification | Mass spectrometry is used to identify the chemical structure of the degradation products and to quantify their concentrations. | Mass Spectrometry (MS), Tandem Mass Spectrometry (MS/MS) numberanalytics.com. | To determine the exact mass and fragmentation pattern, allowing for structural elucidation and measurement of concentration. |
Aerobic and Anaerobic Transformation Processes
Phototransformation of this compound in Water
Phototransformation, or photodegradation, is the breakdown of chemicals induced by light, particularly ultraviolet (UV) radiation from the sun researchgate.netecetoc.orgepa.gov. This can be a significant degradation pathway for compounds present in the upper layers of surface waters. The rate and nature of phototransformation depend on the compound's ability to absorb light at environmentally relevant wavelengths (>290 nm) and the presence of other substances in the water that can act as photosensitizers researchgate.net.
No specific studies on the phototransformation of this compound in water were found. To assess this, researchers would typically follow standardized protocols to measure the rate of degradation under controlled light conditions and identify the resulting photoproducts.
| Parameter | Description | Experimental Approach | Relevant Guidelines |
| Direct Photolysis | Degradation of a chemical by direct absorption of light energy. | Irradiating a solution of the pure chemical in water with a light source simulating natural sunlight and measuring its concentration over time. | OECD Test Guideline 316 (Phototransformation of Chemicals in Water – Direct Photolysis) vliz.be. |
| Indirect Photolysis | Degradation of a chemical facilitated by other light-absorbing substances (sensitizers) in the water, such as dissolved organic matter. | Irradiating the chemical in natural water samples or solutions containing known photosensitizers. | Not covered by a specific OECD guideline, but often studied in parallel with direct photolysis. |
| Quantum Yield | A measure of the efficiency of a photochemical process; the fraction of absorbed photons that result in a chemical transformation. | Determined from the rate of photolysis and the rate of light absorption by the chemical. It is a key input for models that predict environmental half-life under various conditions. | OECD Test Guideline 316 vliz.be. |
Environmental Monitoring and Occurrence of this compound (if applicable)
Environmental monitoring involves the systematic sampling of air, water, soil, and biota to determine the presence and concentration of specific chemicals. Despite searches of environmental monitoring databases and literature, no data on the occurrence or monitoring of this compound in the environment were identified. This suggests that it is not currently considered a priority pollutant for major monitoring programs researchgate.net.
Large-scale monitoring programs often target chemicals based on their production volume, use patterns, and known or suspected environmental risk nih.gov. The absence of monitoring data for this compound may indicate low production volumes, contained industrial use, or a lack of concern regarding its potential environmental impact.
Environmental Risk Assessment Methodologies for this compound
An Environmental Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of a chemical on the environment nih.gov. It integrates information on environmental exposure and ecological effects mdpi.comvliz.be. Given the lack of specific fate and toxicity data for this compound, a formal ERA cannot be conducted. The safety data sheet for this compound indicates that no data is available for its toxicity to fish, daphnia, algae, or microorganisms echemi.com.
However, if data were available, the risk assessment would typically follow a tiered approach as outlined below.
| Step | Description | Data Required | Outcome |
| 1. Hazard Identification | Identifies the potential adverse effects of the substance on environmental organisms. | Ecotoxicity data for different trophic levels (e.g., algae, invertebrates, fish) numberanalytics.comchemsafetypro.com. | Determination of endpoints like LC50 (lethal concentration for 50% of test organisms) and NOEC (No-Observed-Effect Concentration). |
| 2. Exposure Assessment | Estimates the concentration of the substance that is likely to be found in various environmental compartments (water, soil, sediment). | Data on production volume, use patterns, release rates, and environmental fate (degradation, partitioning). | Predicted Environmental Concentration (PEC). |
| 3. Risk Characterization | Compares the predicted exposure concentration with the concentration at which no adverse effects are expected. | Predicted Environmental Concentration (PEC) and Predicted No-Effect Concentration (PNEC), which is derived from toxicity data. | A risk quotient (PEC/PNEC). A value greater than 1 suggests a potential risk to the environment, which may trigger further investigation or risk management measures. |
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict a chemical's properties and potential toxicity based on its structure researchgate.netvliz.beresearchgate.netoecd.org. These predictive tools are valuable for screening-level assessments and for prioritizing chemicals for further testing when data is scarce uzh.ch. For this compound, QSAR models could provide initial estimates for properties like the soil adsorption coefficient (Koc) and aquatic toxicity, which are crucial inputs for an ERA ecetoc.org.
Analytical Methodologies for N Allylacetamide
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating N-Allylacetamide from complex mixtures and quantifying its presence.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and semi-volatile compounds like this compound. thermofisher.com This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify substances in a sample. innovatechlabs.com In the context of this compound, GC-MS is particularly useful for assessing purity and analyzing any volatile impurities that may be present. thermofisher.cominnovatechlabs.com
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and separated into its components within a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which ionizes and fragments the molecules. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. innovatechlabs.com For volatile analysis, headspace GC-MS can be employed, where the volatile components in the space above the sample are analyzed. filab.fr This is particularly useful for detecting residual solvents or low molecular weight additives. innovatechlabs.com
Recent studies have utilized GC-MS to analyze volatile compounds in various complex matrices, demonstrating its effectiveness in separating and identifying a wide range of substances, including esters, alcohols, aldehydes, and ketones. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of this compound. semanticscholar.orgtorontech.com HPLC separates components of a mixture based on their interactions with a stationary phase and a liquid mobile phase. torontech.com This method is suitable for a wide range of compounds, including those that are not volatile enough for GC-MS. torontech.com
In the analysis of this compound, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com For instance, a method for analyzing N-(3-Allyl-4-hydroxyphenyl)acetamide uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used instead of phosphoric acid. sielc.com HPLC can be used for both analytical purposes, such as determining purity, and for preparative separation to isolate and purify the compound. semanticscholar.orgsielc.com
The development of an HPLC method involves several steps, including sample preparation, selection of the mobile and stationary phases, and system setup. torontech.com The data is collected as a chromatogram, where peaks represent the separated components. torontech.com
Spectroscopic Methods for Purity Assessment and Structural Confirmation
Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of this compound. mdpi.commalvesfalcao.com These methods provide detailed information about the molecular structure and functional groups present in the compound. solubilityofthings.com
Key spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms. malvesfalcao.comsolubilityofthings.com For this compound, NMR can confirm the presence of the allyl group and the acetamide (B32628) moiety.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups within a molecule. solubilityofthings.com In this compound, IR can confirm the presence of the amide I and N-H stretching bands.
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. mdpi.com
UV-Vis Spectroscopy : This technique can be used to investigate electronic transitions within the molecule and is useful for determining concentration and purity. solubilityofthings.com
The combination of these spectroscopic methods provides a comprehensive characterization of this compound, ensuring its structural integrity and purity. mdpi.commalvesfalcao.com
Quantitative Analytical Techniques
Quantitative analysis is crucial for determining the amount of this compound in a sample. sapub.org This can be achieved through various methods, including both classical and instrumental techniques. sapub.org
Classical methods like gravimetric and volumetric analysis can be used, but instrumental methods are more common for their sensitivity and accuracy. uomustansiriyah.edu.iq
Instrumental methods for quantitative analysis of this compound often involve the chromatographic techniques discussed earlier, such as GC-MS and HPLC, coupled with appropriate detectors. psu.edunih.gov The response of the detector is proportional to the concentration of the analyte, allowing for quantification. uomustansiriyah.edu.iq Calibration curves are typically created using standards of known concentration to ensure the accuracy of the measurements. nih.gov
| Analytical Technique | Purpose | Key Considerations |
| GC-MS | Quantification of volatile components | Requires a volatile sample or derivatization. |
| HPLC-UV/MS | Quantification of this compound in solution | Mobile phase selection is critical for good separation and detection. |
| NMR (qNMR) | Absolute quantification without a calibration curve | Requires a suitable internal standard. |
Method Development and Validation for Trace Analysis
The development and validation of analytical methods are critical to ensure that the data generated is accurate, reliable, and compliant with regulatory standards. labmanager.com This is particularly important for trace analysis, where the analyte is present at very low concentrations. rsc.org
Method development involves creating a procedure to identify and quantify a substance. labmanager.com This includes selecting the appropriate analytical technique, such as LC-MS/MS, which offers high sensitivity and specificity for trace analysis. phytolab.com
Method validation is the process of confirming that the analytical method is suitable for its intended purpose. labmanager.comeuropa.eu Key validation parameters, as defined by guidelines like ICH Q2(R1), include: labmanager.comdemarcheiso17025.com
Specificity/Selectivity : The ability to measure the analyte without interference from other components. labmanager.comdemarcheiso17025.com
Accuracy : The closeness of the test results to the true value. labmanager.comdemarcheiso17025.com
Precision : The degree of repeatability of the results. labmanager.comdemarcheiso17025.com
Limit of Detection (LOD) : The lowest amount of analyte that can be detected. rsc.org
Limit of Quantification (LOQ) : The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. rsc.org
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. rsc.org
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters. psu.edu
A study on the trace analysis of diamide (B1670390) insecticides using a QuEChERS extraction method combined with HPLC-MS/MS demonstrated excellent linearity, with correlation coefficients (R²) greater than 0.99. rsc.org The LOD and LOQ were in the low µg/kg range, and recoveries were between 76.6% and 108.2%. rsc.org
Challenges in Analytical Characterization of this compound and its Metabolites
The analytical characterization of this compound and its metabolites presents several challenges. Biological samples are complex matrices containing thousands of metabolites with a wide range of physicochemical properties and concentrations. nih.gov
One of the primary challenges is the simultaneous analysis of metabolites with different properties using a single analytical method. nih.gov Each step of the analytical process, from sampling and sample preparation to separation and detection, can significantly impact the reliability and precision of the results. nih.gov
Furthermore, some compounds, including this compound, may not be suitable for detection by certain mass spectrometry techniques. core.ac.uk In some biological applications, such as cross-metathesis for protein modification, this compound has been noted to potentially poison the catalyst used in the reaction, which can affect the analysis of the final product. acs.orgnih.gov
The development of robust analytical methods that can overcome these challenges is crucial for accurately studying the role and fate of this compound and its metabolites in biological systems.
Emerging Research Directions and Future Perspectives on N Allylacetamide
Development of Novel and Sustainable Synthetic Routes
The drive towards green chemistry is significantly influencing the synthesis of N-Allylacetamide. acs.org Researchers are actively exploring methods that are more environmentally friendly and economically viable than traditional approaches, which often involve hazardous reagents and generate significant waste.
A key area of development is the use of catalytic processes that operate under milder conditions and offer high selectivity. For instance, the direct alkylation of acetamide (B32628) with allyl halides like allyl bromide or allyl chloride is a known synthetic route. smolecule.com However, current research is focused on optimizing these reactions to improve atom economy and reduce byproducts.
One promising approach involves the acetylation of allylamine (B125299). researchgate.net This method is being refined to enhance efficiency and minimize waste streams. Furthermore, the development of electrochemical cascade methodologies presents an atom-economical and environmentally benign pathway for synthesizing related N-aryl amides, highlighting a potential direction for this compound synthesis. chemrxiv.org The principles of green chemistry, such as the use of renewable feedstocks and the design of safer chemicals, are central to these new synthetic strategies. acs.orghuarenscience.com
The following table summarizes some of the synthetic routes for this compound:
| Synthetic Route | Reactants | Key Features | Reference |
| Direct Alkylation | Acetamide, Allyl Halide (e.g., Allyl Bromide) | A common method being optimized for sustainability. | smolecule.com |
| Acetylation of Allylamine | Allylamine, Acetic Anhydride (B1165640)/Acetyl Chloride | A route with potential for improved efficiency. | smolecule.comresearchgate.net |
Exploration of Advanced Catalytic Systems for Specific Transformations
The unique structure of this compound, featuring a reactive allyl group, makes it an excellent substrate for a variety of catalytic transformations. smolecule.com Research in this area is focused on developing advanced catalytic systems to control the outcome of these reactions with high precision.
Hydroformylation: The rhodium-catalyzed hydroformylation of this compound is a well-studied reaction that can be significantly enhanced in aqueous systems. researchgate.net Using a water-soluble phosphine (B1218219) ligand like TPPTS with a rhodium catalyst leads to faster reaction rates and exceptionally high selectivity towards the desired aldehyde products. researchgate.net This reaction is a key step in a shortened synthesis of melatonin (B1676174). researchgate.netoup.com
Arylative Cyclization: Palladium catalysts are effective in promoting the arylative cyclization of this compound with aryl halides. smolecule.comacs.org This reaction, often carried out in the presence of a base like sodium t-butoxide, yields substituted oxazolines, which are valuable structures in medicinal chemistry. smolecule.comacs.org
Allylic Rearrangement and Double-Bond Migration: Transition metal complexes, such as those of triosmium and cobalt, can facilitate the rearrangement of the allyl group in this compound. semanticscholar.orgoup.com Photoassisted catalytic double-bond migration using a hydridocobalt(I) complex has been shown to produce (E)- and (Z)-1-propenylacetamide. oup.comoup.com
Cross-Metathesis: this compound can participate in cross-metathesis reactions, a powerful tool for forming new carbon-carbon bonds. nih.gov This has been demonstrated in the context of protein modification, where N-allyl acetamide was successfully reacted with a protein containing Se-allyl-selenocysteine. nih.govacs.org
The table below highlights some advanced catalytic transformations of this compound:
| Transformation | Catalyst System | Product(s) | Significance | Reference |
| Hydroformylation | Rhodium/TPPTS | 4-Acetamidobutanal (B1215530), 2-Methyl-3-acetamidopropanal | Key step in melatonin synthesis. researchgate.netoup.com | smolecule.comresearchgate.net |
| Arylative Cyclization | Palladium/Sodium t-butoxide | Substituted Oxazolines | Access to medicinally relevant heterocycles. smolecule.com | smolecule.comacs.org |
| Double-Bond Migration | Hydridocobalt(I) Complex | (E)- and (Z)-1-Propenylacetamide | Controlled isomerization of the allyl group. | oup.comoup.com |
| Cross-Metathesis | Grubbs Catalyst (implied) | Modified Proteins | Application in bioconjugation and protein engineering. | nih.gov |
Integration of this compound in Advanced Materials Science beyond Polymers
While the polymerization of this compound derivatives is a known application, emerging research is exploring its integration into other advanced materials. smolecule.comambeed.com Its functional groups allow it to act as a versatile building block for a range of materials with tailored properties.
One area of interest is the use of this compound in the synthesis of functional small molecules that can be incorporated into larger material assemblies. ambeed.com For example, its derivatives can be used to create specific surface functionalities on nanomaterials, influencing their solubility, biocompatibility, and electronic properties.
Furthermore, the reactive nature of the allyl group allows for its use in creating cross-linked networks for hydrogels and other soft materials. By carefully selecting the co-monomers and cross-linking agents, materials with specific mechanical strengths, swelling behaviors, and stimuli-responsiveness can be designed.
Deeper Investigation into Biological Activities and Mechanism of Action of Derivatives
This compound itself has been studied for its biological activities, but a significant area of future research lies in its derivatives. smolecule.com The core structure of this compound provides a scaffold that can be readily modified to create a diverse library of compounds for biological screening.
Research has shown that derivatives of this compound have potential applications in various fields of medicine. For example, some N-phenylstyryl-N-alkylacetamide derivatives have shown inhibitory activity against HIV-1 reverse transcriptase. nih.gov A structure-activity relationship (SAR) study revealed that ortho-substitution on the aromatic ring enhanced this inhibitory activity. nih.gov
Compounds with structural similarities to this compound derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aimdpi.com Future research will likely focus on synthesizing new derivatives and employing high-throughput screening to identify compounds with potent and selective biological activities. ontosight.ai Understanding the mechanism of action of these derivatives at a molecular level will be crucial for their development as therapeutic agents.
Expanding Computational Chemistry Applications for this compound Systems
Computational chemistry is becoming an indispensable tool in understanding and predicting the behavior of chemical systems, and this compound is no exception. scribd.comagh.edu.pl Molecular modeling and quantum chemical calculations can provide valuable insights into its structure, reactivity, and interactions with other molecules.
Density Functional Theory (DFT) calculations can be used to study the electronic structure of this compound and its derivatives, helping to rationalize observed reaction outcomes and predict the feasibility of new transformations. For example, computational studies can elucidate the reaction mechanisms of catalytic processes, such as hydroformylation and arylative cyclization, by mapping out the potential energy surfaces and identifying key transition states.
Furthermore, computational methods can be employed in the design of new catalysts with enhanced activity and selectivity for specific transformations of this compound. In the context of materials science, molecular simulations can predict the properties of materials incorporating this compound derivatives, guiding experimental efforts towards the synthesis of materials with desired functionalities.
Addressing Environmental Challenges and Sustainable Applications
As with any chemical compound, understanding the environmental fate and impact of this compound is crucial for its responsible application. aksci.com Future research will need to address its biodegradability and potential toxicity to various ecosystems.
On the other hand, this compound and its derivatives hold promise for sustainable applications. ethz.ch For instance, its role as a precursor in the synthesis of melatonin, a plant growth regulator, points towards its potential use in developing eco-friendly agrochemicals. oup.com Melatonin can improve crop yields and enhance resistance to environmental stresses, contributing to more sustainable agricultural practices. oup.com
Interdisciplinary Research Integrating this compound Chemistry with Other Fields
The future of this compound research lies in its integration with other scientific disciplines. core.ac.uknsf.govresearchgate.net The versatility of this compound makes it an ideal candidate for interdisciplinary projects that aim to solve complex problems.
Chemical Biology: The use of this compound derivatives in protein modification and as potential therapeutic agents highlights the synergy between chemistry and biology. nih.govacs.orgnih.gov Future collaborations between synthetic chemists and biologists will be essential for developing new bioconjugation techniques and for understanding the biological mechanisms of this compound-based drugs. nih.gov
Materials Science and Engineering: The integration of this compound into advanced materials requires a collaborative approach between chemists, materials scientists, and engineers. ambeed.comanl.gov This will enable the design and fabrication of materials with novel electronic, optical, and mechanical properties for a wide range of applications.
Agricultural Science: The connection between this compound and melatonin production opens up opportunities for interdisciplinary research in agriculture. oup.com Chemists can work with plant scientists to develop new and more effective formulations of melatonin for improving crop resilience and productivity. oup.com
By fostering these interdisciplinary collaborations, the full potential of this compound as a versatile chemical building block can be realized, leading to innovations across a broad spectrum of scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Allylacetamide with high purity in laboratory settings?
- Methodological Answer : this compound (CAS 692-33-1) is typically synthesized via acetylation of allylamine using acetyl chloride or acetic anhydride under anhydrous conditions. Purification involves vacuum distillation (boiling point data not explicitly reported for this compound but inferred from related acetamides) or recrystallization from non-polar solvents. Characterization should include 1H/13C NMR to confirm the allyl group (δ 5.1–5.8 ppm for vinyl protons) and acetamide carbonyl (δ ~170 ppm in 13C NMR). Elemental analysis ensures stoichiometric consistency .
Q. What safety protocols are critical when handling this compound in experimental settings?
- Methodological Answer : Based on safety data for structurally similar acetamides (e.g., N-Vinylacetamide):
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer :
- FTIR : Confirm the presence of amide I (1640–1680 cm⁻¹) and N–H stretching (3300 cm⁻¹) bands .
- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve allyl proton splitting patterns and quantify purity .
- Elemental Analysis : Validate C, H, N percentages against theoretical values (C5H9NO: C 58.24%, H 8.82%, N 13.58%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing this compound derivatives?
- Methodological Answer :
- Reference Standards : Compare observed NMR shifts with published data for analogous compounds (e.g., this compound vs. N-Allylpropionamide) .
- Solvent Effects : Test in multiple solvents (e.g., CDCl3 vs. DMSO-d6) to isolate solvent-induced shifts .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out impurities .
Q. What computational approaches are recommended to predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-31G* to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic attack .
- Kinetic Modeling : Validate computational predictions with experimental rate constants for hydrolysis or alkylation reactions .
Q. How should researchers design stability studies to assess this compound degradation under various pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to pH 3–10 buffers at 40–60°C and monitor degradation via HPLC .
- Degradation Pathways : Identify byproducts (e.g., acetic acid, allylamine) using LC-MS and propose mechanisms (e.g., acid-catalyzed hydrolysis) .
Q. What strategies mitigate side reactions during this compound polymerization studies?
- Methodological Answer :
- Initiator Optimization : Use controlled radical polymerization (e.g., RAFT) with azobisisobutyronitrile (AIBN) at 60–70°C to minimize branching .
- Inhibitors : Add hydroquinone or TEMPO to suppress unintended radical reactions .
- Real-Time Monitoring : Track molecular weight distribution via gel permeation chromatography (GPC) .
Data Contradiction and Validation
Q. How can discrepancies in reported melting points or solubility data for this compound be addressed?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical solvents and heating rates (e.g., differential scanning calorimetry for melting points) .
- Meta-Analysis : Compare data from peer-reviewed journals (avoiding non-curated sources like ) and prioritize studies with detailed experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
